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Compound of Interest

Compound Name: Opiranserin

Cat. No.: B609760

A comprehensive review of clinical trial data reveals that Opiranserin (VVZ-149), a first-in-
class non-opioid analgesic, significantly reduces opioid consumption and improves pain relief in
patients following surgery. This guide provides a detailed comparison of Opiranserin's
performance against placebo, supported by experimental data from key clinical trials, for
researchers, scientists, and drug development professionals.

Opiranserin, a small molecule that functions as a dual antagonist of the glycine transporter
type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor, presents a novel, non-opioid approach
to managing moderate to severe postoperative pain.[1][2] Clinical studies have consistently
shown its ability to decrease the need for opioid analgesics while effectively controlling pain, a
critical factor in mitigating the risks associated with opioid use, such as respiratory depression,
nausea, and the potential for addiction.[2][3]

Comparative Efficacy: Opiranserin vs. Placebo

Clinical trials have demonstrated Opiranserin's superiority over placebo in key efficacy
endpoints, including a notable reduction in opioid consumption and lower pain intensity scores.

Quantitative Analysis of Opioid-Sparing Effects

The primary measure of Opiranserin's opioid-sparing effect is the reduction in the total amount
of opioid medication consumed by patients post-surgery. Data from Phase 2 and Phase 3
clinical trials consistently show a significant decrease in opioid use in the Opiranserin group
compared to the placebo group.
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34.2% 24 hours post-dose
2) Colorectal Surgery

] Patients with high
Subgroup Analysis ) ]
preoperative negative 40% 24 hours post-dose

(NCT02489526)

affect

Impact on Pain Intensity and Rescue Medication

Beyond reducing overall opioid consumption, Opiranserin has been shown to lower pain

scores and decrease the number of patient-controlled analgesia (PCA) requests for rescue

medication.
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Clinical Trial Efficacy Opiranserin
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Sum of Pain
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NCT05764525 ] Significantly
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Free (6-12 ) - 0.0024
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hours)
Opioid
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Mechanism of Action: Dual Antagonism

Opiranserin's analgesic effect stems from its simultaneous inhibition of two key targets in the
pain signaling pathway: GlyT2 and the 5SHT2A receptor.

e GlyT2 Inhibition: By blocking the reuptake of glycine, an inhibitory neurotransmitter, in the
spinal cord, Opiranserin enhances inhibitory signaling, thereby dampening the transmission
of pain signals to the brain.

o S5HT2A Receptor Antagonism: Opiranserin blocks serotonin from binding to SHT2A
receptors, which are involved in pain perception. This dual action provides a synergistic
approach to pain management.
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Opiranserin's dual mechanism of action.

Experimental Protocols in Clinical Trials

The clinical evaluation of Opiranserin has been conducted through rigorous, randomized,
double-blind, placebo-controlled studies.

Key Phase 3 Study (NCT05764525) Protocol

» Objective: To evaluate the efficacy and safety of Opiranserin for the treatment of
postoperative pain following laparoscopic colectomy.

» Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

o Participants: 284 patients undergoing laparoscopic colectomy.
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Intervention: A continuous 10-hour intravenous infusion of Opiranserin (n=141) or placebo
(n=143) administered after emergence from anesthesia.

Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours
after the start of drug infusion.

Secondary Efficacy Endpoints: SPID at other time points, opioid consumption via on-demand
PCA and rescue medication, and the proportion of patients who did not require rescue
opioids for 48 hours post-dose.

Pain Assessment: Pain intensity was assessed using a numeric rating scale (NRS) from the
start of infusion for 48 hours.
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A representative experimental workflow for an Opiranserin clinical trial.

Comparison with Other Opioid-Sparing Alternatives

Opiranserin is part of a growing landscape of non-opioid analgesics and opioid-sparing
strategies aimed at improving postoperative pain management. Other alternatives include:

e Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used, but carry risks of
gastrointestinal and renal side effects.
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o Gabapentinoids (Gabapentin and Pregabalin): Effective for neuropathic pain but can cause
sedation and dizziness.

o Ketamine: An NMDA receptor antagonist that can reduce opioid consumption but may have
psychomimetic side effects.

» Regional Anesthesia Techniques: Nerve blocks and epidural analgesia are effective but
require specialized procedures.

» Multimodal Analgesia: The combination of different classes of analgesics to target pain
through multiple pathways.

Opiranserin's unique dual mechanism of action distinguishes it from these alternatives,
offering a novel therapeutic option with a favorable safety profile observed in clinical trials.

Conclusion

The body of evidence from clinical trials strongly supports the opioid-sparing effect of
Opiranserin in the management of postoperative pain. Its ability to significantly reduce opioid
consumption, lower pain intensity scores, and decrease the need for rescue medication,
combined with a novel mechanism of action, positions Opiranserin as a promising non-opioid
analgesic. For researchers and drug development professionals, Opiranserin represents a
significant advancement in the pursuit of safer and more effective pain management strategies,
addressing the urgent need to reduce reliance on opioids in the postoperative setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Opiranserin Demonstrates Opioid-Sparing Potential in
Postoperative Pain Management]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609760#evaluating-the-opioid-sparing-effect-of-
opiranserin-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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